4-Hydroxyglibenclamide
Overview
Description
4-Hydroxyglibenclamide (4-HGBA) is a small molecule that has been used in scientific research for decades. It is a glucosamine derivative that has a wide range of biochemical and physiological effects. 4-HGBA has been studied for its potential therapeutic applications, including for diabetes, cancer, and neurodegenerative diseases.
Scientific research applications
Metabolism and Hydrolysis Studies
4-Hydroxyglibenclamide, a metabolite of glyburide, has been studied in the context of metabolism and hydrolysis. One study focused on the hydrolysis of parabens, which are structurally related to 4-Hydroxyglibenclamide, and their absorption and metabolism in human and minipig skin. This research is significant in understanding the disposition of similar compounds after dermal exposure and their potential localized toxicity (Jewell et al., 2007).
Pharmacokinetics and Metabolite Identification
The pharmacokinetics and identification of glyburide metabolites, including 4-Hydroxyglibenclamide, have been a subject of research. A study analyzed the metabolism of glyburide by human and baboon placental microsomes, comparing it with liver metabolism. This research provides insights into the formation and structure of various hydroxylated derivatives of glyburide, including 4-Hydroxyglibenclamide (Ravindran et al., 2006).
Role in Neuroprotection
Glibenclamide's role in neuroprotection, potentially through its metabolites like 4-Hydroxyglibenclamide, has been studied. For instance, glibenclamide was found to prevent water diffusion abnormalities in the brain after cardiac arrest in rats, suggesting its neuroprotective effects. Understanding these effects can help in developing treatments for brain injuries or diseases (Huang et al., 2018).
Anti-Zn2+-Toxicity and Neuroprotective Effects
Research has also been conducted on the anti-Zn2+-toxicity and neuroprotective effects of 4-Hydroxybenzyl alcohol, a compound structurally related to 4-Hydroxyglibenclamide. This study showed the compound's protective effects against Zn2+-toxicity in neurons and astrocytes, contributing to its neuroprotective effects in the postischemic brain (Luo et al., 2018).
properties
IUPAC Name |
5-chloro-N-[2-[4-[(4-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O6S/c1-33-21-11-4-16(24)14-20(21)22(29)25-13-12-15-2-9-19(10-3-15)34(31,32)27-23(30)26-17-5-7-18(28)8-6-17/h2-4,9-11,14,17-18,28H,5-8,12-13H2,1H3,(H,25,29)(H2,26,27,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWSGCQEWOOQDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10177737, DTXSID601308718 | |
Record name | 4-Hydroxyglibenclamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10177737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-trans-Hydroxyglibenclamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601308718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxyglibenclamide | |
CAS RN |
23155-04-6, 23155-00-2 | |
Record name | 4′-Hydroxyglibenclamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23155-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | trans-4-Hydroxyglyburide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023155002 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxyglibenclamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023155046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxyglibenclamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10177737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-trans-Hydroxyglibenclamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601308718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-HYDROXYGLYBURIDE, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J8OD7PL2J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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